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Compound of Interest

(2-Methylbenzo[d]oxazol-6-
Compound Name:
yl)methanol

Cat. No.: B177936

(2-Methylbenzo[d]oxazol-6-yl)methanol is a crucial heterocyclic building block employed in
the synthesis of complex pharmaceutical compounds. Its unique benzoxazole core structure
makes it a valuable intermediate in the development of targeted therapies. This document
provides detailed application notes and experimental protocols for researchers, scientists, and
drug development professionals working with this versatile molecule.

Application Notes

(2-Methylbenzo[d]oxazol-6-yl)methanol serves as a key precursor in the synthesis of
selective Janus kinase (JAK) inhibitors, a class of drugs that are effective in treating
autoimmune diseases. Notably, it is a recognized intermediate in the manufacturing process of
Filgotinib, a JAK1 selective inhibitor approved for the treatment of rheumatoid arthritis.

The primary application of this intermediate involves the modification of its hydroxymethyl
group to introduce further functionalities, enabling the construction of the larger drug molecule.
The benzoxazole moiety itself is a critical pharmacophore that interacts with the target protein.

Key Applications:

 Intermediate for JAK Inhibitors: Serves as a fundamental building block in the multi-step
synthesis of Filgotinib and potentially other JAK inhibitors.
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» Scaffold for Medicinal Chemistry: The benzoxazole structure can be utilized as a starting
point for the development of new chemical entities targeting a variety of biological pathways.

e Fragment-Based Drug Discovery: Can be used as a fragment in screening campaigns to
identify novel lead compounds.

Experimental Protocols

The following protocols are derived from patented synthetic routes for Filgotinib and outline the
preparation of (2-Methylbenzo[d]oxazol-6-yl)methanol and its subsequent conversion.

Protocol 1: Synthesis of (2-Methylbenzo[d]oxazol-6-
yl)methanol

This protocol describes a two-step process starting from 4-amino-3-hydroxybenzoic acid.
Step 1: Synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid
» Reaction:

o 4-Amino-3-hydroxybenzoic acid is reacted with acetic anhydride.

e Procedure:

o

To a suitable reaction vessel, add 4-amino-3-hydroxybenzoic acid (1 equivalent).
o Add acetic anhydride (excess, e.g., 3-5 equivalents).
o Heat the mixture at reflux for 2-4 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance
Liguid Chromatography (HPLC).

o Upon completion, cool the reaction mixture to room temperature.

o Pour the mixture into ice-water to precipitate the product.
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o Filter the solid, wash with water, and dry under vacuum to obtain 2-methyl-1,3-
benzoxazole-6-carboxylic acid.

Step 2: Reduction of 2-Methyl-1,3-benzoxazole-6-carboxylic acid
e Reaction:

o The carboxylic acid is reduced to the corresponding alcohol using a suitable reducing
agent.

e Procedure:

o Suspend 2-methyl-1,3-benzoxazole-6-carboxylic acid (1 equivalent) in a suitable aprotic
solvent such as Tetrahydrofuran (THF).

o Cool the suspension to 0°C in an ice bath.

o Slowly add a solution of a reducing agent, such as Borane-THF complex (BH3-THF) or
Lithium Aluminum Hydride (LAH) (1.1-1.5 equivalents), to the suspension.

o Allow the reaction to warm to room temperature and stir for 12-24 hours.
o Monitor the reaction by TLC or HPLC.

o Upon completion, carefully quench the reaction by the slow addition of water or an acidic
solution (e.g., 1M HCI) at 0°C.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield (2-
Methylbenzo[d]oxazol-6-yl)methanol.

Protocol 2: Conversion of (2-Methylbenzo[d]oxazol-6-
yl)methanol to an Advanced Intermediate
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This protocol describes the conversion of the alcohol to a halide, a common step for
subsequent coupling reactions in the synthesis of Filgotinib.

e Reaction:
o The hydroxymethyl group is converted to a chloromethyl or bromomethyl group.
e Procedure:

o Dissolve (2-Methylbenzo[d]oxazol-6-yl)methanol (1 equivalent) in a suitable aprotic
solvent like Dichloromethane (DCM) or THF.

o Cool the solution to 0°C.

o Add a halogenating agent such as thionyl chloride (SOCIz) or phosphorus tribromide
(PBrs) (1.1-1.3 equivalents) dropwise.

o Stir the reaction at 0°C for 1-2 hours and then at room temperature for an additional 2-4
hours.

o Monitor the reaction progress by TLC or HPLC.
o Upon completion, carefully pour the reaction mixture into ice-water.
o Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure to obtain the halogenated intermediate, which may be used in the next step
without further purification.

Data Presentation

The following tables summarize typical quantitative data for the described reactions. Please
note that actual results may vary depending on the specific reaction conditions and scale.
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Protocol 1, Step 1: Synthesis of 2-Methyl-
1,3-benzoxazole-6-carboxylic acid

Parameter

Value

Starting Material

4-Amino-3-hydroxybenzoic acid

Reagent Acetic anhydride
Typical Yield 85-95%
Purity (by HPLC) >98%

Physical Appearance

Off-white to light brown solid

Protocol 1, Step 2: Reduction to (2-
Methylbenzo[d]oxazol-6-yl)methanol

Parameter

Value

Starting Material

2-Methyl-1,3-benzoxazole-6-carboxylic acid

Reagent Borane-THF complex or LAH
Typical Yield 70-85%
Purity (by HPLC) >99%

Physical Appearance

White to off-white solid
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Protocol 2: Halogenation of (2-
Methylbenzo[d]oxazol-6-yl)methanol

Parameter Value

Starting Material (2-Methylbenzo[d]oxazol-6-yl)methanol

Reagent Thionyl chloride or Phosphorus tribromide

Typical Yield 90-98% (crude)

Purity (by HPLC) >95%

Physical Appearance Pale yellow solid or oll
Visualizations

The following diagrams illustrate the synthetic pathway and the biological context of the final
drug product.
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Caption: Synthetic pathway from 4-amino-3-hydroxybenzoic acid to Filgotinib.
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Caption: Experimental workflow for the synthesis and conversion of the intermediate.
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Caption: Filgotinib's inhibition of the JAK/STAT signaling pathway.[1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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